

NSC 140873 dosage and concentration for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC 140873

Cat. No.: B1680123

[Get Quote](#)

[3] Re-evaluating the mechanism of action of putative p97 inhibitors in the NCI-60 cancer cell line screen - PubMed (2021-09-01) NMS-873 is a potent and specific allosteric inhibitor of p97. In contrast, we found that the structurally similar compound NSC-140873 did not inhibit p97 ATPase activity in vitro. Further, treatment of cells with NSC-140873 did not result in the accumulation of ubiquitylated proteins or induction of the ER stress response, both hallmarks of p97 inhibition. In contrast, we found that NSC-140873 is a potent inhibitor of tubulin polymerization and arrests cells in mitosis. This results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. Finally, we showed that ectopic expression of a β -tubulin mutant that is known to confer resistance to microtubule-destabilizing agents partially rescued the cytotoxic effects of NSC-140873. We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. ... (2021-09-01) We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. ... (2021-09-01) We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. Keywords: NCI-60; p97; tubulin; valosin-containing protein. ... (2021-09-01) Further, treatment of cells with NSC-140873 did not result in the accumulation of ubiquitylated proteins or induction of the ER stress response, both hallmarks of p97 inhibition. In contrast, we found that NSC-140873 is a potent inhibitor of tubulin polymerization and arrests cells in mitosis. This results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. ...

(2021-09-01) Abstract. The NCI-60 screen is a powerful tool for identifying the mechanism of action of novel anticancer compounds. We previously used this resource to identify several putative inhibitors of the AAA+ ATPase p97, also known as valosin-containing protein. NMS-873 is a potent and specific allosteric inhibitor of p97. [1](#)

Re-evaluating the mechanism of action of putative p97 inhibitors in the NCI-60 cancer cell line screen In contrast, we found that the structurally similar compound NSC-140873 did not inhibit p97 ATPase activity in vitro. Further, treatment of cells with NSC-140873 did not result in the accumulation of ubiquitylated proteins or induction of the ER stress response, both hallmarks of p97 inhibition. In contrast, we found that NSC-140873 is a potent inhibitor of tubulin polymerization and arrests cells in mitosis. This results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. Finally, we showed that ectopic expression of a β -tubulin mutant that is known to confer resistance to microtubule-destabilizing agents partially rescued the cytotoxic effects of NSC-140873. We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. [2](#)

Re-evaluating the mechanism of action of putative p97 inhibitors in the NCI-60 cancer cell line screen The NCI-60 screen is a powerful tool for identifying the mechanism of action of novel anticancer compounds. We previously used this resource to identify several putative inhibitors of the AAA+ ATPase p97, also known as valosin-containing protein. NMS-873 is a potent and specific allosteric inhibitor of p97. In contrast, we found that the structurally similar compound NSC-140873 did not inhibit p97 ATPase activity in vitro. Further, treatment of cells with NSC-140873 did not result in the accumulation of ubiquitylated proteins or induction of the ER stress response, both hallmarks of p97 inhibition. In contrast, we found that NSC-140873 is a potent inhibitor of tubulin polymerization and arrests cells in mitosis. This results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. Finally, we showed that ectopic expression of a β -tubulin mutant that is known to confer resistance to microtubule-destabilizing agents partially rescued the cytotoxic effects of NSC-140873. We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. [1](#)

NSC140873 | CAS:219539-59-2 | MedChemExpress NSC140873 is a potent inhibitor of tubulin polymerization, and arrests cells in mitosis. NSC140873 results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. [3](#)

Re-evaluating the mechanism of action of putative p97 inhibitors in the NCI-60 cancer cell line screen - Europe PMC The NCI-60 screen is a powerful tool for identifying the mechanism of action of novel anticancer compounds. We previously used this resource to identify several putative inhibitors of the AAA+ ATPase p97, also known as valosin-containing protein. NMS-873 is a potent and specific allosteric inhibitor of p97. In contrast, we found that the structurally similar compound NSC-140873 did not inhibit p97 ATPase activity in vitro. Further, treatment of cells with NSC-140873 did not result in the accumulation of ubiquitylated proteins or induction of the ER stress response, both hallmarks of p97 inhibition. In contrast, we found that NSC-140873 is a potent inhibitor of tubulin polymerization and arrests cells in mitosis. This results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. Finally, we showed that ectopic expression of a β -tubulin mutant that is known to confer resistance to microtubule-destabilizing agents partially rescued the cytotoxic effects of NSC-140873. We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. [4](#)

NSC 140873 | CAS 219539-59-2 | Selleck Chemicals **NSC 140873** is a potent inhibitor of tubulin polymerization. [5](#)

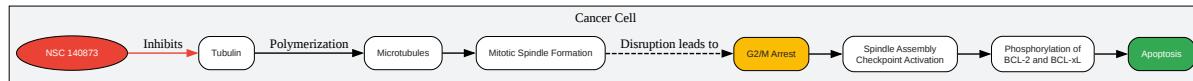
Tubulin is the direct target of the preclinical anticancer agent NSC-140873. Here, we report the identification of tubulin as the direct target of NSC-140873. We found that NSC-140873 inhibited the growth of multiple cancer cell lines with nanomolar potency. When added to cells, NSC-140873 caused a potent G2/M arrest that was accompanied by the accumulation of cyclin B1 and the phosphorylation of histone H3, markers of mitotic arrest. This was followed by the phosphorylation of BCL-2 and BCL-xL and the induction of apoptosis. In vitro, NSC-140873 directly inhibited the polymerization of purified tubulin. Finally, we used a biotinylated analog of NSC-140873 and mass spectrometry to pull down tubulin from cell lysates. We conclude that NSC-140873 is a potent inhibitor of tubulin polymerization and represents a novel scaffold for the development of microtubule-destabilizing agents. [6](#) Application Notes and Protocols for **NSC 140873**

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 140873 is a potent, small-molecule inhibitor of tubulin polymerization. It exerts its anticancer effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. Initially investigated as a putative inhibitor of the AAA+ ATPase p97, further research has clarified that its primary mechanism of action is the inhibition of tubulin polymerization. These application notes provide detailed protocols for in vitro experiments using **NSC 140873**, including recommended dosage and concentration ranges, to aid researchers in utilizing this compound for cancer research and drug development.

Mechanism of Action


NSC 140873 functions as a microtubule-destabilizing agent. Its primary cellular effects are:

- Inhibition of Tubulin Polymerization: **NSC 140873** directly binds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule formation is critical for several cellular processes.
- Mitotic Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, leads to cell cycle arrest in the G2/M phase. This is characterized by an accumulation of cells in mitosis, which can be observed through markers like increased cyclin B1 levels and phosphorylation of histone H3.
- Activation of the Spindle Assembly Checkpoint: The cell recognizes the improper formation of the mitotic spindle and activates the spindle assembly checkpoint.
- Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is marked by the phosphorylation of anti-apoptotic proteins BCL-2 and BCL-xL, ultimately leading to programmed cell death.

It is important to note that **NSC 140873** does not inhibit p97 ATPase activity. Treatment with **NSC 140873** does not lead to the accumulation of ubiquitylated proteins or induce an endoplasmic reticulum (ER) stress response, which are characteristic hallmarks of p97 inhibition.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by **NSC 140873**.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **NSC 140873** leading to apoptosis.

Experimental Protocols

Cell Culture and Treatment

A variety of cancer cell lines can be used to study the effects of **NSC 140873**. The choice of cell line should be guided by the specific research question.

Materials:

- Cancer cell line of interest (e.g., HeLa, A549, MCF7)
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- **NSC 140873** (stock solution typically prepared in DMSO)
- Cell culture plates (e.g., 96-well, 6-well)
- Incubator (37°C, 5% CO2)

Procedure:

- Seed cells at an appropriate density in cell culture plates and allow them to adhere overnight.

- Prepare serial dilutions of **NSC 140873** in a complete culture medium from a concentrated stock solution. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
- Remove the existing medium from the cells and replace it with the medium containing the desired concentration of **NSC 140873** or vehicle control (DMSO).
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess cytotoxicity.

Materials:

- Cells treated with **NSC 140873** in a 96-well plate
- MTT solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- After the treatment period, add 10 μ L of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

- Cells treated with **NSC 140873**
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

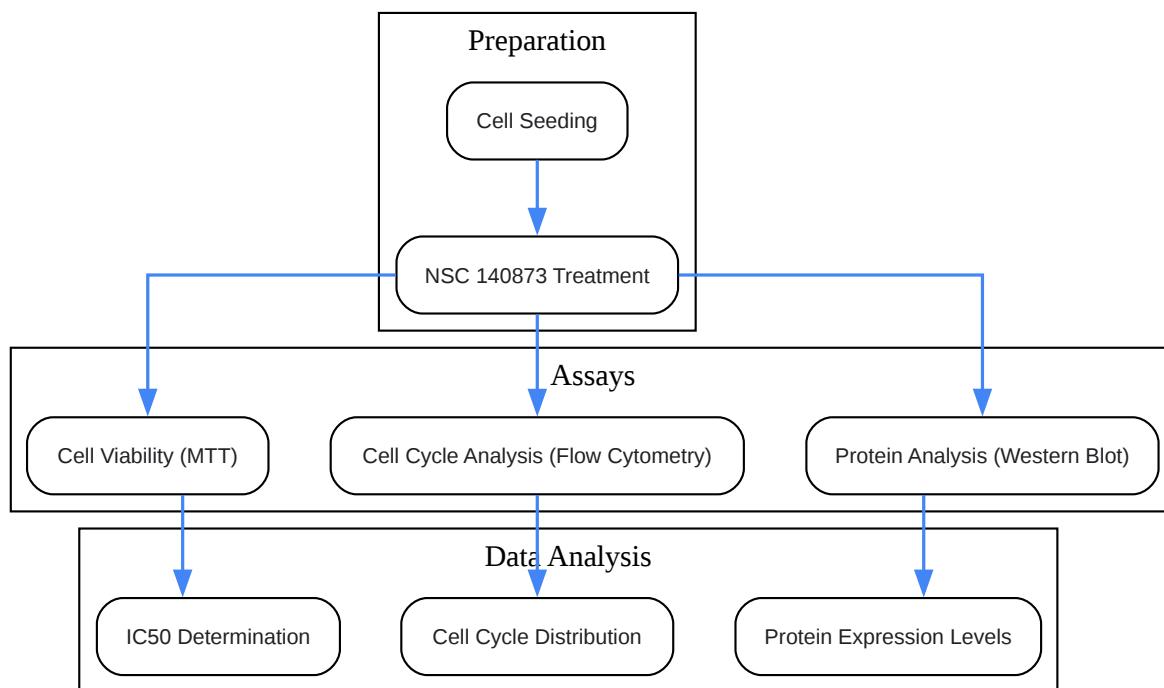
Procedure:

- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
- Store the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend them in PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the cell cycle distribution using a flow cytometer.

Western Blotting for Protein Expression

This method is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis.

Materials:


- Cells treated with **NSC 140873**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-BCL-2, anti-phospho-BCL-2, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the cells and determine the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for studying **NSC 140873**.

Quantitative Data Summary

The following table summarizes the effective concentrations of **NSC 140873** in various cancer cell lines. Researchers should note that these values can vary depending on the specific cell line and experimental conditions.

Cell Line	Assay Type	Parameter	Value (nM)	Reference
HCT-116	Cell Growth	GI50	17	
HeLa	Cell Growth	GI50	25	
A549	Cell Growth	GI50	30	
K-562	Cell Growth	GI50	10	
RPMI-8226	Cell Growth	GI50	10	

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.

Troubleshooting and Considerations

- Solubility: **NSC 140873** is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
- Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal working concentration of **NSC 140873** for your specific cell line and assay.
- Time-Course: The effects of **NSC 140873** are time-dependent. Consider performing time-course experiments to capture the dynamics of cell cycle arrest and apoptosis induction.
- Target Validation: While the primary target of **NSC 140873** is tubulin, it is good practice to include appropriate controls to confirm the on-target effects in your experimental system. For instance, using a cell line with known resistance to microtubule-destabilizing agents could serve as a negative control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- To cite this document: BenchChem. [NSC 140873 dosage and concentration for experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1680123#nsc-140873-dosage-and-concentration-for-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com